“4-Nitrothioanisole” is used in the hydrogenation process.
The catalysts were prepared by a CVD process using acetylene as the precursor.
The as-prepared C@Pd/TiO2 catalysts showed a higher conversion (nearly 100%) and stability for the hydrogenation of 4-nitrothioanisole than the Pd/TiO2 catalyst (45.5%).
4-Nitrothioanisole, an organic compound with the chemical formula C₇H₇NO₂S, is characterized by its light yellow to brown solid form. It is also known as 1-methylsulfanyl-4-nitrobenzene, and has a CAS registry number of 701-57-5. The compound features a nitro group (-NO₂) and a methylthio group (-S-CH₃) attached to a benzene ring, which contributes to its unique chemical properties and reactivity. Its structure can be represented by the SMILES notation: O=N(c1ccc(SC)c1) .
The synthesis of 4-nitrothioanisole can be accomplished through several methods:
Studies focusing on the interactions of 4-nitrothioanisole with biological systems have highlighted its potential effects on cellular processes. While specific interaction studies are sparse, its reactivity suggests that it could interact with various biological molecules, potentially influencing metabolic pathways or exhibiting toxicity towards certain cell types .
Several compounds share structural similarities with 4-nitrothioanisole. Here are some notable examples:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 4-Nitrophenol | Nitro compound | Used extensively in dye manufacturing |
| Thioanisole | Sulfur-containing aromatic | Acts as a solvent and reagent |
| 4-Aminothiophenol | Amino derivative of thioanisole | Exhibits different biological activities |
| 2-Nitrothioanisole | Isomer with different positioning | Potentially different reactivity patterns |
What sets 4-nitrothioanisole apart from these similar compounds is its combination of both nitro and methylthio functionalities on the aromatic ring, which influences its reactivity and potential applications in organic synthesis compared to other derivatives like thioanisole or nitrophenol.
4-Nitrothioanisole (CAS 701-57-5) is an organosulfur compound with systematic IUPAC name 1-methylsulfanyl-4-nitrobenzene. Its molecular formula is C₇H₇NO₂S, and it features a nitro group (-NO₂) at the para position relative to a methylthio (-SCH₃) group on a benzene ring.
Structural Characteristics
| Property | Value | Source |
|---|---|---|
| Melting Point | 66–73°C | |
| Boiling Point | 140°C at 2 mmHg | |
| Solubility | Soluble in toluene | |
| Density | 1.239 g/cm³ (estimated) |
Synonyms include p-nitrothioanisole, methyl 4-nitrophenyl sulfide, and 4-(methylthio)nitrobenzene.
The synthesis of 4-nitrothioanisole has evolved significantly since its first reported methods.
Initial routes involved reacting 4-nitrochlorobenzene with sodium sulfide (Na₂S) and methylating agents like methyl chloride. For example:
Comparative Synthesis Table
| Method | Year | Conditions | Yield | Source |
|---|---|---|---|---|
| Na₂S + CH₃Cl | 1981 | Methanol, 50–70°C | 75% | |
| DMSO/KF | 2022 | 220°C, 15h | 90% | |
| Pd/C catalytic hydrogenation | 2021 | H₂, 50°C | 95%* |
*Yield for hydrogenation of intermediates.
4-Nitrothioanisole is a key intermediate in agrochemical production. For example:
Key Research Findings
| Study Focus | Discovery | Source |
|---|---|---|
| SERS Photoreactions | Laser-induced C–S bond cleavage | |
| PdZn Catalysts | 95% conversion in hydrogenation | |
| Synthetic Optimization | DMSO reduces byproducts |
The synthesis of 4-Nitrothioanisole traditionally begins with the nucleophilic aromatic substitution reaction of 4-Nitrochlorobenzene with sodium sulfide derivatives [3]. This reaction follows the classic nucleophilic aromatic substitution mechanism, where the electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack by polarizing the carbon-chlorine bond [3] [24]. The presence of the nitro group in the para position relative to the leaving group (chlorine) is particularly advantageous as it stabilizes the Meisenheimer complex intermediate formed during the reaction [3] [24].
Sodium disulfide (Na₂S₂) has been historically employed as the nucleophile of choice for this transformation [19]. The reaction typically proceeds in a polar protic solvent such as methanol or aqueous methanol at temperatures ranging from 50°C to 70°C [19]. Under these conditions, the nucleophilic attack of Na₂S₂ on 4-Nitrochlorobenzene results in the formation of sodium 4-nitrothiophenolate as an intermediate [19]. This approach typically yields 60-65% of the thiophenolate intermediate [19] [13].
An alternative approach involves the use of sodium sulfide (Na₂S) in alkaline solution [19]. The reaction is similarly conducted at 50-70°C, with the alkaline conditions enhancing the nucleophilicity of the sulfide species [19] [13]. The alkalinity is typically provided by sodium hydroxide or sodium methoxide, which helps to maintain the thiophenolate in its anionic form [19]. This method offers comparable yields to the Na₂S₂ approach but may result in different byproduct profiles [13].
The reaction mechanism involves initial attack of the sulfide nucleophile at the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate (Meisenheimer complex) [3] [24]. This is followed by the elimination of the chloride leaving group, resulting in the formation of the thiophenolate intermediate [3]. The electron-withdrawing nature of the nitro group is crucial for this transformation as it stabilizes the negative charge in the intermediate and facilitates the departure of the leaving group [3] [24].
| Reaction Type | Reagents | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Reaction of 4-Nitrochlorobenzene with Na₂S₂ | Na₂S₂ in methanol or aqueous methanol | 50-70°C | 60-65% |
| Reaction of 4-Nitrochlorobenzene with Na₂S | Na₂S·3H₂O in alkaline solution | 50-70°C | Intermediate step |
Following the formation of the thiophenolate intermediate, the next step in the synthesis of 4-Nitrothioanisole involves methylation of the thiophenolate group [19]. This transformation converts the sodium 4-nitrothiophenolate to the final 4-Nitrothioanisole product through another nucleophilic substitution reaction, this time with the thiophenolate acting as the nucleophile [19] [8].
Methyl chloride (CH₃Cl) is commonly employed as the methylating agent for this transformation [19]. The reaction is typically conducted at lower temperatures compared to the initial nucleophilic aromatic substitution, with optimal conditions ranging from 27°C to 35°C [19]. Methyl chloride offers several advantages as a methylating agent, including its relatively mild reactivity and reduced environmental impact compared to alternatives such as dimethyl sulfate [19]. The overall yield of 4-Nitrothioanisole from 4-Nitrochlorobenzene using methyl chloride as the methylating agent is approximately 75% [19] [6].
Sodium methoxide (CH₃ONa) plays a dual role in this reaction system [19] [8]. First, it can serve as a base to maintain alkaline conditions during the initial nucleophilic aromatic substitution step [19]. Second, it can participate in the methylation step by enhancing the nucleophilicity of the thiophenolate intermediate [8] [19]. The reaction with sodium methoxide is typically conducted at room temperature to 40°C [8].
The methylation mechanism follows an SN2 pathway, where the thiophenolate anion acts as a nucleophile and attacks the methyl group of the methylating agent [8] [24]. This results in the formation of a carbon-sulfur bond and the displacement of the leaving group (chloride in the case of methyl chloride) [8] [24]. The reaction is favored in polar aprotic solvents such as dimethylformamide (DMF), which enhance the nucleophilicity of the thiophenolate anion [24].
The choice of methylating agent and reaction conditions significantly impacts the yield and purity of the final product [19] [8]. Careful control of temperature and reagent ratios is essential to minimize side reactions and maximize the formation of 4-Nitrothioanisole [19].
Recent advances in the synthesis of 4-Nitrothioanisole have explored the use of potassium fluoride (KF) in dimethyl sulfoxide (DMSO) as an alternative approach to traditional methods [5] [12]. This novel strategy leverages the unique properties of both KF as a base and DMSO as a polar aprotic solvent to enhance reaction efficiency and selectivity [5] [21].
Potassium fluoride serves as a mild yet effective base in this reaction system [12]. It generates the thiophenolate anion from the corresponding thiol precursor without promoting undesired side reactions that might occur with stronger bases [12] [5]. The fluoride ion's high electronegativity and small size make it particularly effective in promoting nucleophilic substitution reactions [12].
DMSO plays a crucial role as a solvent in this synthesis approach [21] [5]. As a polar aprotic solvent, DMSO enhances the nucleophilicity of the thiophenolate anion by minimizing solvation effects that would otherwise diminish its reactivity [21] [24]. The high dielectric constant of DMSO (46.7) facilitates the dissolution of both organic substrates and inorganic salts, creating a homogeneous reaction medium that promotes efficient transformation [21].
The KF/DMSO-mediated synthesis typically operates under milder conditions compared to traditional approaches [5] [12]. The reaction can be conducted at temperatures ranging from 50°C to 70°C, similar to conventional methods, but often requires shorter reaction times due to the enhanced reactivity of the nucleophile in the DMSO environment [5] [12]. This approach offers several advantages, including high selectivity, reduced formation of byproducts, and compatibility with a wide range of functional groups [5] [12].
The mechanism of the KF/DMSO-mediated synthesis follows a similar nucleophilic aromatic substitution pathway as traditional methods [3] [24]. However, the unique combination of KF and DMSO alters the reaction kinetics and thermodynamics, potentially leading to improved yields and product purity [5] [12]. The fluoride ion may also participate in hydrogen bonding interactions that stabilize transition states and reaction intermediates, further enhancing reaction efficiency [12].
| Parameter | Description |
|---|---|
| Role of KF | Acts as a base to generate thiophenolate anion |
| Role of DMSO | Polar aprotic solvent that enhances nucleophilicity of thiophenolate |
| Reaction Temperature | Typically 50-70°C for optimal reaction rate |
| Reaction Time | Varies based on conditions, typically 1-3 hours |
| Advantages | Mild conditions, high selectivity, reduced byproduct formation |
A significant advancement in the synthesis of 4-Nitrothioanisole is the development of single-pot reaction methodologies that eliminate the need for isolation and purification of intermediates [19] [26]. This approach combines the initial nucleophilic aromatic substitution and subsequent methylation steps in a single reaction vessel, leading to substantial improvements in overall yield and process efficiency [19] [26].
The single-pot synthesis of 4-Nitrothioanisole typically involves the sequential addition of reagents to a reaction vessel containing 4-Nitrochlorobenzene [19]. First, sodium disulfide (Na₂S₂) is added to form the initial thiophenolate intermediate [19]. This is followed by the addition of an alkaline sodium sulfide solution to complete the conversion to the thiophenolate [19]. Finally, a methylating agent such as methyl chloride is introduced to convert the thiophenolate to 4-Nitrothioanisole [19].
Optimization of this single-pot approach has focused on several key parameters to maximize yield and minimize byproduct formation [19] [17]. Solvent selection is critical, with methanol or aqueous methanol typically providing the best results due to their ability to dissolve both organic and inorganic components of the reaction mixture [19]. Temperature control is equally important, with the initial nucleophilic substitution steps conducted at 50-70°C and the methylation step at 27-35°C [19] [17].
Reagent ratios have been carefully optimized to enhance yield while minimizing waste [17] [19]. Sodium disulfide is typically used in approximately 20% excess to ensure complete conversion of the starting material [19]. The methylating agent is employed in slight excess (1.03-1.2 equivalents) to drive the methylation to completion [17] [19]. This precise control of stoichiometry is essential for maximizing yield and minimizing the formation of byproducts [17].
The single-pot approach offers several significant advantages over traditional multi-step syntheses [19] [26]. By eliminating intermediate isolation and purification steps, it reduces material losses and significantly improves the overall yield [19] [26]. Studies have demonstrated that this approach can achieve yields of up to 90% of 4-Nitrothioanisole from 4-Nitrochlorobenzene, a substantial improvement over the approximately 75% yield obtained through traditional multi-step methods [19].
Additionally, the single-pot methodology substantially reduces reaction time, solvent usage, and waste generation, making it both economically and environmentally advantageous [26] [19]. The high yield and purity of the product obtained through this approach often eliminate the need for extensive purification before subsequent transformations, further enhancing its practical utility [19].
| Optimization Parameter | Optimal Conditions | Effect on Yield |
|---|---|---|
| Solvent Selection | Methanol or aqueous methanol | Polar protic solvent enhances reaction rate |
| Temperature Control | 50-70°C for Na₂S₂/Na₂S steps, 27-35°C for methylation | Higher temperatures increase rate but may lead to byproducts |
| Reagent Ratio | Na₂S₂ (20% excess), Na₂S (stoichiometric), methylating agent (1.03-1.2 equiv.) | Optimized ratios minimize reagent waste and maximize yield |
| Reaction Sequence | Sequential addition without intermediate isolation | Prevents loss during isolation, increases overall yield |
| Reaction Time | Varies by step, total time significantly reduced compared to multi-step process | Shorter overall time reduces decomposition of intermediates |
The synthesis of 4-Nitrothioanisole, like many organic transformations, is accompanied by the formation of various byproducts that can impact yield, purity, and downstream applications [17] [27]. Understanding the nature of these byproducts and the kinetics of their formation is essential for optimizing reaction conditions and developing more efficient synthetic methodologies [17] [27].
Several types of byproducts have been identified in the synthesis of 4-Nitrothioanisole [17]. Reduction byproducts, resulting from the reduction of the nitro group by excess sulfide reagents, are commonly observed [17]. These include partially reduced nitro compounds such as hydroxylamines and nitroso compounds, as well as fully reduced amino derivatives [17] [7]. Phenolic products can form through the decomposition of diazonium intermediates that may be present in certain synthetic routes [17]. Disulfides and polymeric sulfides may also form through oxidation or polymerization of thiophenolate intermediates [17] [13].
The formation of these byproducts is influenced by various reaction parameters [17] [27]. Temperature plays a critical role, with higher temperatures generally accelerating both the desired reaction and byproduct formation [17]. The concentration and ratio of reagents also significantly impact byproduct profiles, with excess sulfide reagents promoting reduction of the nitro group [17] [13]. Reaction time and the presence of oxidizing agents or impurities can influence the formation of disulfides and other oxidation products [17].
Kinetic studies have provided valuable insights into the mechanism of 4-Nitrothioanisole synthesis and the formation of byproducts [15] [17]. The nucleophilic attack of sulfide on 4-Nitrochlorobenzene is typically the rate-determining step in the overall transformation [15] [3]. This step follows second-order kinetics, with the rate dependent on both the concentration of 4-Nitrochlorobenzene and the nucleophile [15] [3]. The electron-withdrawing nitro group accelerates this reaction by stabilizing the negative charge in the Meisenheimer complex intermediate [3] [15].
The methylation step generally proceeds more rapidly than the initial nucleophilic aromatic substitution, particularly when conducted at optimal temperatures and with appropriate methylating agents [8] [19]. The rate of this step is influenced by the concentration of the methylating agent and the nucleophilicity of the thiophenolate intermediate, which can be enhanced by appropriate solvent selection [8] [24].
Strategies for minimizing byproduct formation include careful control of reaction conditions and reagent ratios [17] [27]. Temperature optimization is critical, with studies indicating that 30°C is optimal for minimizing the formation of phenolic byproducts during certain synthetic routes [17]. The use of biphasic systems to separate intermediates from potential reducing agents has been shown to minimize reduction byproducts [17]. Controlled addition of reagents and precise stoichiometry can prevent the formation of polymeric sulfides and other undesired products [17] [13].
Continuous-flow processes have emerged as a promising approach for controlling reaction kinetics and minimizing byproduct formation [17]. These systems offer precise control over reaction parameters such as temperature, residence time, and reagent mixing, leading to improved selectivity and yield [17]. Studies have demonstrated that continuous-flow synthesis of nitrothioanisoles can achieve yields of up to 89%, with significantly reduced byproduct formation compared to batch processes [17].
| Byproduct | Formation Mechanism | Kinetic Factors | Minimization Strategy |
|---|---|---|---|
| Reduction Products | Reduction of nitro group by excess sulfide | Temperature, concentration of reducing agent | Controlled addition of sulfide reagents |
| Phenolic Derivatives | Decomposition of diazonium intermediates | Temperature, pH, reaction time | Optimal temperature control (30°C) |
| Disulfides | Oxidation of thiophenolate intermediates | Presence of oxidizing agents, reaction time | Inert atmosphere, controlled reaction time |
| Polymeric Sulfides | Reaction of thiophenolate with multiple sulfide units | Concentration of sulfide reagents, temperature | Precise stoichiometry of reagents |
The reaction kinetics of 4-Nitrothioanisole synthesis are influenced by multiple factors, including temperature, solvent effects, and the electronic properties of the reactants [15] [3]. The electron-withdrawing nitro group plays a crucial role in activating the aromatic ring toward nucleophilic attack, with the para position showing enhanced reactivity compared to meta or ortho substitution patterns [3] [15]. Solvent effects are particularly significant, with polar aprotic solvents like DMSO enhancing nucleophilicity and accelerating the reaction [21] [24].
Irritant